molecular formula C15H18FN5O B2691213 6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2415487-60-2

6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2691213
CAS No.: 2415487-60-2
M. Wt: 303.341
InChI Key: YMIZVEHBMGIBNT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-fluoropyrimidine moiety, and a dihydropyrimidinone core. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorine atom, and the attachment of the cyclopropyl group. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

6-Cyclopropyl-3-{2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclopropyl group and the ethyl-fluoropyrimidine moiety distinguishes it from other pyrimidine derivatives and contributes to its unique properties and applications.

Properties

IUPAC Name

6-cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-2-11-14(16)15(19-8-18-11)17-5-6-21-9-20-12(7-13(21)22)10-3-4-10/h7-10H,2-6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIZVEHBMGIBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCN2C=NC(=CC2=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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